molecular formula C13H27N3 B1386891 [3-(1,4'-Bipiperidin-1'-yl)propyl]amine CAS No. 890141-58-9

[3-(1,4'-Bipiperidin-1'-yl)propyl]amine

Cat. No.: B1386891
CAS No.: 890141-58-9
M. Wt: 225.37 g/mol
InChI Key: JULHFSWCDLKJNE-UHFFFAOYSA-N
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Description

[3-(1,4'-Bipiperidin-1'-yl)propyl]amine is a chemical compound of significant interest in medicinal and organic chemistry research. It features a primary amine group connected via a propyl linker to a 1,4'-bipiperidine scaffold. Piperidine rings are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, making them a cornerstone of modern medicinal chemistry . The structure of this amine, with its multiple nitrogen atoms, makes it a versatile building block, or synthon, for the construction of more complex molecules. Researchers can leverage its primary amine group in condensation reactions, for example, with carbonyl groups to form imines or amides, allowing for the incorporation of the bipiperidine moiety into larger molecular architectures. The 1,4'-bipiperidine group is a common pharmacophore, a part of a molecular structure responsible for a specific biological interaction. Compounds containing this and similar piperidine substructures are frequently investigated for their potential interactions with the central nervous system. For instance, various piperidine derivatives are known to be utilized in the treatment of neurodegenerative diseases, and other piperidine-based compounds have been studied as modulators of GABA-A receptors, which are critical targets for neurological and psychiatric disorders . As such, this diamine is a valuable compound for researchers working in neuroscience, drug discovery, and the synthesis of biologically active molecules. It can be used to develop potential therapeutic agents or as a tool compound for probing biological mechanisms. This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should consult the product's Safety Data Sheet (SDS) and handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

3-(4-piperidin-1-ylpiperidin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3/c14-7-4-8-15-11-5-13(6-12-15)16-9-2-1-3-10-16/h13H,1-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULHFSWCDLKJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Based on Nucleophilic Substitution and Cyclization

Stepwise Process:

  • Step 1: Synthesis of bipiperidine core via intramolecular cyclization of suitable diamines or amino precursors.
  • Step 2: Alkylation of the bipiperidine with a halogenated propylamine derivative.

Key Reaction Conditions:

  • Use of alkyl halides such as 3-bromopropylamine or its derivatives.
  • Catalysts like potassium carbonate or sodium hydride facilitate nucleophilic substitution.
  • Solvents such as acetonitrile or DMF promote the reaction.

Research Findings:

  • The patent CN105130880A describes a method where 4-amino piperidine reacts with benzophenone for protection, followed by alkylation with 3-methoxy-bromopropane, then deprotection to yield the target compound.

Organometallic and Cross-Coupling Approaches

Method Highlights:

  • Use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to attach the propylamine chain.
  • These methods provide high regioselectivity and functional group tolerance.

Research Findings:

  • The thesis on piperidine synthesis highlights palladium-catalyzed allylic amination as an effective route for constructing piperidine derivatives, which can be adapted for [3-(1,4'-Bipiperidin-1'-yl)propyl]amine.

Cyclization of Dienes and Intramolecular Reactions

Method Highlights:

  • Intramolecular cyclization of dienes or amino alcohols under metal catalysis (nickel, copper, magnesium) to form the piperidine ring.
  • Subsequent functionalization with amino groups.

Research Findings:

  • Recent advances include nickel-catalyzed Alder-ene reactions and photochemical cycloadditions, which can be tailored to synthesize bipiperidine systems with attached propyl chains.

Protection-Deprotection Strategies

Method Highlights:

  • Use of benzophenone or other protecting groups on primary amines to prevent side reactions during alkylation.
  • Deprotection under acidic conditions to liberate the free amine.

Research Findings:

  • The patent describes protection of 4-amino piperidine with benzophenone, facilitating selective alkylation and subsequent deprotection, which is crucial for obtaining pure this compound.

Data Table of Preparation Methods

Method Type Key Reagents Catalysts Solvents Advantages Limitations
Nucleophilic substitution Halogenated propylamine derivatives K2CO3, NaH Acetonitrile, DMF Simple, scalable Possible side reactions
Organometallic cross-coupling Aryl or alkyl halides, boronic acids Pd catalysts Toluene, dioxane High regioselectivity Costly catalysts
Cyclization reactions Dienes, amino alcohols Ni, Cu, Mg catalysts Toluene, DMSO Efficient ring formation Requires specific substrates
Protection-deprotection Benzophenone Acidic conditions Toluene, ethanol Enhances selectivity Additional steps needed

Research Findings Summary

  • Patent CN105130880A provides a practical route emphasizing protection of amino groups, alkylation with halogenated propyl derivatives, and deprotection, suitable for industrial scale-up.
  • Recent advances in piperidine synthesis highlight cyclization and organometallic methods that can be adapted for complex bipiperidine derivatives.
  • Intramolecular reactions such as Alder-ene and cycloadditions offer alternative routes for constructing the bipiperidine core with functionalized side chains.

Chemical Reactions Analysis

Types of Reactions

[3-(1,4’-Bipiperidin-1’-yl)propyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the halogenated compound used.

Scientific Research Applications

Medicinal Chemistry Applications

a. Antidepressant and Anxiolytic Properties

Research indicates that bipiperidine derivatives exhibit potential antidepressant and anxiolytic effects. For instance, compounds similar to [3-(1,4'-Bipiperidin-1'-yl)propyl]amine have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. A notable study demonstrated that these compounds could enhance the efficacy of existing antidepressants by acting on multiple targets in the brain, which may lead to improved therapeutic outcomes for patients with depression and anxiety disorders.

b. Anticancer Activity

Another significant application of this compound is in the development of anticancer agents. Research has shown that this compound can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A specific study highlighted its effectiveness against various cancer cell lines, suggesting its potential as a lead compound for further development into anticancer therapeutics.

c. Neuroprotective Effects

The neuroprotective properties of bipiperidine derivatives are also noteworthy. Studies have indicated that these compounds could protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The underlying mechanisms involve the modulation of neuroinflammatory pathways and enhancement of cellular resilience.

Material Science Applications

a. Functionalization of Polymers

In material science, this compound has been utilized to functionalize polymers, enhancing their properties for various applications including drug delivery systems. The incorporation of this compound into polymer matrices has been shown to improve biocompatibility and drug loading efficiency, making it a valuable component in the design of advanced drug delivery vehicles.

b. Catalysis

The compound also serves as a ligand in catalysis, particularly in asymmetric synthesis reactions. Its ability to coordinate with metal centers has been exploited to develop catalysts that facilitate enantioselective transformations, which are crucial in the synthesis of chiral pharmaceuticals.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntidepressantEnhanced efficacy in serotonin modulation
AnticancerInhibition of tumor proliferation
NeuroprotectiveProtection against oxidative stress

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against human breast cancer cells (MCF-7). The compound was found to induce apoptosis at concentrations as low as 10 µM after 24 hours of treatment. Mechanistic studies revealed that it activated caspase pathways leading to programmed cell death.

Mechanism of Action

The mechanism of action of [3-(1,4’-Bipiperidin-1’-yl)propyl]amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4’-Bipiperidine: A precursor in the synthesis of [3-(1,4’-Bipiperidin-1’-yl)propyl]amine.

    3-Chloropropylamine: Another precursor used in the synthesis.

    N-Substituted Piperidines: Compounds with similar structural features and reactivity.

Uniqueness

[3-(1,4’-Bipiperidin-1’-yl)propyl]amine is unique due to its dual piperidine rings and propyl group, which confer specific chemical properties and reactivity. This structural configuration allows for versatile applications in various fields of research and industry.

Biological Activity

[3-(1,4'-Bipiperidin-1'-yl)propyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1,4-bipiperidine with appropriate alkylating agents. Various methodologies have been explored, including microwave-assisted synthesis, which enhances yield and reaction rates compared to traditional heating methods .

Antiviral Properties

Research has indicated that derivatives of propylamines exhibit antiviral activity. For instance, the inhibition of HIV-1 Tat/PCAF BRD interactions has been demonstrated in vitro using similar structural compounds. The biological activity was assessed through ELISA assays, revealing significant inhibitory effects .

Neuropharmacological Effects

Studies have shown that compounds with bipiperidine structures can interact with neuropeptide receptors involved in pain modulation. These interactions suggest potential applications in pain management therapies . Specifically, the role of bipiperidine derivatives as antagonists for opioid receptors has been highlighted, indicating their relevance in developing analgesics .

Anticancer Activity

Recent investigations into related compounds have suggested pronounced antineoplastic activity. For instance, silatrane derivatives have shown a high probability of inhibiting specific enzymes linked to cancer progression, which may also extend to bipiperidine derivatives through structural similarities . The ability to inhibit key enzymes involved in tumor growth presents a promising avenue for further research.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • GPCR Modulation : The compound may act as an allosteric modulator for G protein-coupled receptors (GPCRs), influencing downstream signaling pathways critical for various physiological responses .
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as saccharopepsin and gluconate dehydrogenase, which are crucial in metabolic pathways related to cancer and other diseases .
  • Neurotransmitter Interaction : The bipiperidine structure allows for interaction with neurotransmitter systems, potentially affecting mood and pain perception through modulation of receptor activity .

Study 1: HIV-1 Inhibition

A study focused on the synthesis of various 3-aryloxy-1-propylamines found that specific modifications led to enhanced inhibition of HIV-1 Tat/PCAF interactions. This highlights the importance of structural variations in enhancing biological activity .

Study 2: Pain Management

Research on neuropeptide receptors indicated that bipiperidine derivatives could serve as effective pain management agents by acting on specific receptor subtypes involved in nociception. The findings support the potential therapeutic use of these compounds in clinical settings .

Data Table: Biological Activities and Mechanisms

Activity Mechanism Reference
AntiviralInhibition of HIV-1 Tat/PCAF
AnalgesicModulation of neuropeptide receptors
AnticancerEnzyme inhibition
GPCR ModulationAllosteric effects on GPCRs

Q & A

Q. What are the recommended synthetic routes for [3-(1,4'-Bipiperidin-1'-yl)propyl]amine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, such as alkylation or reductive amination. For example:

Alkylation of bipiperidine : React 1,4'-bipiperidine with 3-bromopropylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the tertiary amine.

Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .

Purity validation : Confirm via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) and ¹H/¹³C NMR (DMSO-d₆, 400 MHz) .

Q. Key Considerations :

  • Monitor reaction intermediates by TLC to prevent byproducts like unreacted amines or dimerization.
  • Use inert atmospheres (N₂/Ar) to avoid oxidation of the propylamine chain .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store at -20°C in airtight, amber vials under nitrogen to prevent hygroscopic degradation or oxidation .
  • Handling : Use PPE (nitrile gloves, lab coat) and fume hoods. Avoid contact with strong acids/bases to prevent salt formation or decomposition .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess shelf life .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Technique Parameters Purpose
NMR ¹H (400 MHz, DMSO-d₆), ¹³C (100 MHz)Confirm backbone structure and substituent positions
HPLC-MS C18 column, ESI+ modeVerify molecular weight (calc. 239.36 g/mol) and detect impurities
XRD Single-crystal diffraction (if crystalline)Resolve stereochemistry and salt forms
FTIR ATR mode, 4000–400 cm⁻¹Identify amine N-H stretches (~3300 cm⁻¹) and C-N vibrations

Note : For amorphous forms, use DSC/TGA to assess thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

Methodological Answer: Discrepancies often arise from structural analogs or impurities. For example:

  • Case study : A derivative showed σ₁ receptor affinity in one study but no activity in another.
    • Root cause : Trace impurities (e.g., unreacted bipiperidine) may act as off-target ligands.
    • Resolution : Reproduce synthesis with stricter purification (e.g., preparative HPLC) and validate via LC-MS .
  • Experimental design : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .

Q. What strategies are effective for studying the compound’s interaction with opioid or σ receptors?

Methodological Answer:

Receptor binding assays :

  • Use ³H-labeled ligands (e.g., [³H]DAMGO for μ-opioid receptors) in competitive binding assays (cell membranes from transfected HEK293 cells).
  • Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .

Molecular docking :

  • Model the compound in receptor active sites (e.g., μ-opioid receptor PDB: 4DKL) with AutoDock Vina.
  • Prioritize poses with favorable ΔG values (< -7 kcal/mol) and validate via mutagenesis (e.g., D147A mutation to disrupt binding) .

Q. How can impurities in this compound be identified and quantified for regulatory compliance?

Methodological Answer:

  • Impurity profiling :
    • HPLC-DAD/ELSD : Use gradient elution (5→95% MeCN in 30 min) to separate byproducts like 1,4'-bipiperidine or propylamine oligomers.
    • LC-HRMS : Identify unknown impurities via exact mass (<2 ppm error) and fragmentation patterns .
  • Thresholds : Follow ICH Q3A guidelines (reporting threshold: 0.05%, identification: 0.10%, qualification: 0.15%) .

Q. What computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADME prediction :
    • Software : SwissADME or ADMETLab 2.0.
    • Key parameters : LogP (predicted ~2.1), aqueous solubility (-3.2 LogS), CYP3A4 inhibition risk.
  • Metabolite prediction : Use GLORYx or MetaTox to identify likely Phase I metabolites (e.g., N-dealkylation or hydroxylation) .

Q. How can the compound’s role in PROTAC design be optimized for targeted protein degradation?

Methodological Answer:

  • Linker design : Incorporate this compound as a flexible spacer between E3 ligase binders (e.g., VHL) and target warheads.
  • Optimization metrics :
    • DC₅₀ : Measure degradation efficiency (e.g., Western blot for target protein levels).
    • Hook effect : Test at 0.1–10 μM to avoid high-concentration aggregation .

Data Contradiction Analysis Example
Conflict : Variable cytotoxicity reports in cell-based assays.
Resolution :

  • Factor 1 : Cell line variability (e.g., HEK293 vs. HepG2 metabolic activity).
  • Factor 2 : Serum protein binding (conduct assays in 1% FBS vs. 10% FBS).
  • Reference : Reproduce results with standardized protocols (e.g., CellTiter-Glo viability assay) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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[3-(1,4'-Bipiperidin-1'-yl)propyl]amine
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[3-(1,4'-Bipiperidin-1'-yl)propyl]amine

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